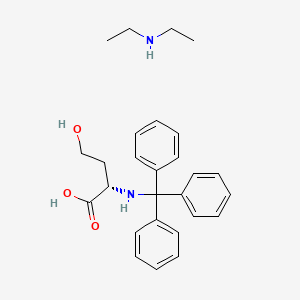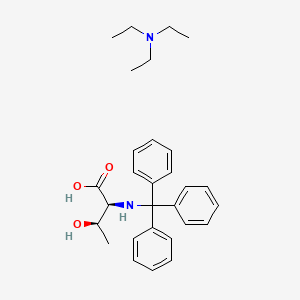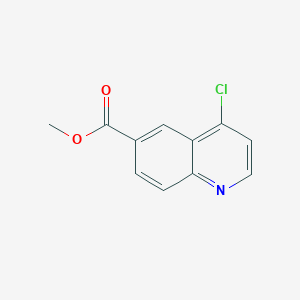
Methyl 4-chloroquinoline-6-carboxylate
Vue d'ensemble
Description
“Methyl 4-chloroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It is used for research and development purposes . The compound is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 . This represents the specific arrangement of atoms in the molecule and the bonds between them. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 221.64 . The compound should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Antibacterial Properties
Methyl 4-chloroquinoline-6-carboxylate derivatives show potential as antibacterial agents. A study using ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives found moderate antibacterial activity against Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Antioxidant and Anti-diabetic Applications
Synthesized chloroquinoline derivatives, including methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate, have been found to exhibit significant antioxidant activity and potential anti-diabetic effects. These findings come from studies analyzing their interaction with DNA and molecular docking analyses (Murugavel et al., 2017).
Cytotoxicity and Cancer Treatment
Certain derivatives of this compound have been studied for their cytotoxic effects against cancer cells. For instance, compounds derived from methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate showed inhibitory effects on breast cancer cell growth in a dose- and time-dependent manner (Mphahlele et al., 2014).
Antimicrobial Studies
Research has been conducted on the antimicrobial properties of novel N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides. These compounds have shown moderate antimicrobial activity against various bacterial and fungal strains (Ahmad et al., 2012).
Antitumoral Properties
7-Chloroquinoline-1,2,3-triazoyl carboxylates have been investigated for their antitumoral properties. They demonstrated significant cytotoxic activities against human bladder carcinoma cells, inducing cell cycle arrest and apoptosis (Sonego et al., 2019).
Safety and Hazards
The safety data sheet for “Methyl 4-chloroquinoline-6-carboxylate” provides several safety measures. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . The compound should be handled with personal protective equipment, including chemical impermeable gloves .
Mécanisme D'action
Mode of Action
The mode of action of Methyl 4-chloroquinoline-6-carboxylate is currently unknown due to the lack of specific studies on this compound . Quinoline derivatives are known to interact with various biological targets, but the exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Analyse Biochimique
Biochemical Properties
Methyl 4-chloroquinoline-6-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect the activity of signaling molecules such as kinases, which play a pivotal role in cell communication and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This compound has been found to inhibit certain kinases, thereby affecting downstream signaling pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. For instance, in rodent models, low doses of this compound have been shown to modulate immune responses, whereas high doses can cause liver toxicity and other adverse effects . Threshold effects are often observed, indicating a fine balance between beneficial and harmful outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds . These interactions can alter metabolic flux and affect the levels of various metabolites. The compound’s influence on metabolic pathways underscores its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, influencing its accumulation and activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with.
Propriétés
IUPAC Name |
methyl 4-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFXSKTJPIZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729266 | |
| Record name | Methyl 4-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-01-8 | |
| Record name | Methyl 4-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
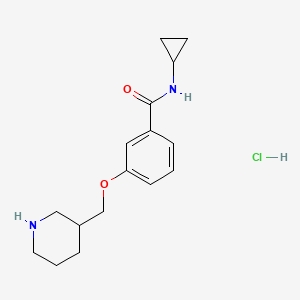
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)
![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)
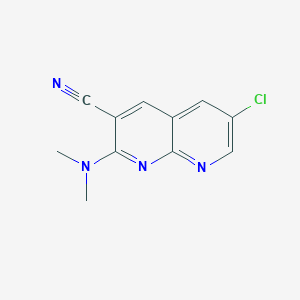


![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)
![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
